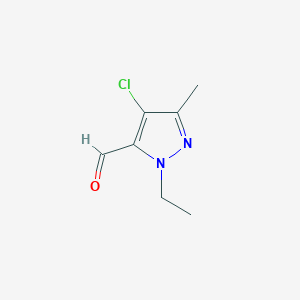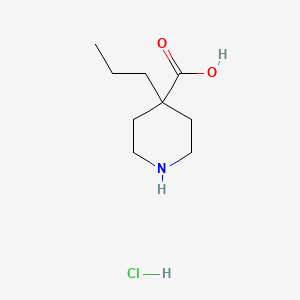![molecular formula C8H9N3O B1454466 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-on CAS No. 757966-64-6](/img/structure/B1454466.png)
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-on
Übersicht
Beschreibung
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one, otherwise known as 4,5-DHPPD, is a heterocyclic compound belonging to the pyridodiazepinone family. It is a naturally occurring compound found in some plants and is also synthesized in the laboratory. 4,5-DHPPD is a versatile compound that has been used as a building block in the synthesis of other compounds, as well as in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Die Kernstruktur von 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-on wurde bei der Synthese neuer Verbindungen mit potenter Antitumoraktivität verwendet. Diese Verbindungen zielen auf den epidermalen Wachstumsfaktorrezeptor (EGFR) ab, der eine entscheidende Rolle beim Zellüberleben, Wachstum, der Differenzierung und der Tumorbildung spielt . Eine EGFR-Überexpression wird bei verschiedenen Krebsarten beobachtet, darunter Brust-, Eierstock-, Kopf-, Hals- und Darmkrebs. Die Derivate dieser Verbindung haben eine signifikante Wirksamkeit gegen Krebszelllinien gezeigt, was ihr Potenzial als Gerüst für die Entwicklung neuer Antitumormittel aufzeigt .
EGFR-Hemmung
Derivate von This compound wurden synthetisiert und auf ihre Fähigkeit zur Hemmung von EGFR untersucht . EGFR ist ein Hauptziel in der Krebstherapie, da es an der Proliferation und Ausbreitung von Krebszellen beteiligt ist. Verbindungen, die auf dieser Struktur basieren, haben eine EGFR-hemmende Aktivität gezeigt, die für die Entwicklung gezielter Krebstherapien entscheidend ist .
Synthese von fusionierten Triazolderivaten
Die Verbindung dient als Zwischenprodukt bei der Synthese von fusionierten Triazolderivaten. Diese Derivate werden durch eine Klickreaktion, gefolgt von einem C–C-Bindungskupplungsprozess, synthetisiert. Die fusionierten Triazolverbindungen weisen eine Reihe pharmakologischer Eigenschaften auf, darunter eine Antitumoraktivität, was sie in der medizinischen Chemie wertvoll macht .
Pharmakophor-Entwicklung
Die Struktur von This compound kann modifiziert werden, um Pharmakophore wie Alkyl- oder Aralkyl- und Sulfonylgruppen einzuführen. Diese Modifikationen verbessern die antiproliferative Aktivität der Verbindung gegenüber verschiedenen Krebszelllinien, was auf ihre Rolle bei der Entwicklung neuer Antitumormittel hindeutet .
Molekular Docking und Dynamik
Molekular-Docking-Studien wurden mit Derivaten dieser Verbindung durchgeführt, um ihre Bindungsorientierungen in den aktiven Zentren verschiedener Rezeptoren wie c-Met zu verstehen. Molekulardynamiksimulationen bewerten die Bindungsstabilitäten zwischen den synthetisierten Verbindungen und ihren Rezeptoren weiter und liefern Einblicke in die Medikament-Rezeptor-Wechselwirkungen und die Entwicklung effektiverer Medikamente .
Antiproliferative Aktivität
Die Verbindung und ihre Derivate wurden auf ihre antiproliferative Aktivität gegenüber verschiedenen Krebszelllinien unter Verwendung von Assays wie MTT untersucht. Sie haben eine moderate bis ausgezeichnete Aktivität gezeigt, wobei IC50-Werte ihr Potenzial als antiproliferative Mittel aufzeigen. Diese Aktivität ist entscheidend für die Entwicklung von Medikamenten, die die Proliferation und Metastasierung von Tumorzellen hemmen können .
Wirkmechanismus
Target of Action
Similar compounds have been found to target cyclin-dependent kinases (cdks) and the epidermal growth factor receptor (egfr) .
Mode of Action
Compounds that target cdks typically inhibit their activity, preventing the phosphorylation of key components for cell proliferation . Similarly, compounds that target EGFR typically inhibit its activity, preventing cell survival, growth, differentiation, and tumor formation .
Biochemical Pathways
Inhibition of cdks and egfr would affect cell cycle progression and signal transduction pathways involved in cell survival and proliferation .
Result of Action
Inhibition of cdks and egfr would likely result in decreased cell proliferation and potentially induce apoptosis .
Biochemische Analyse
Biochemical Properties
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation . The interaction with CDKs involves binding to the active site, inhibiting their activity, and thus affecting cell proliferation. Additionally, 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one can interact with other proteins involved in signal transduction pathways, further influencing cellular processes.
Cellular Effects
The effects of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one on various cell types and cellular processes are profound. This compound has been observed to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 . It influences cell function by modulating cell signaling pathways, including the PI3K-Akt and MAPK pathways, which are critical for cell survival and apoptosis. Furthermore, 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes such as CDKs, leading to their inhibition . This binding is facilitated by hydrogen bonding and hydrophobic interactions within the enzyme’s active site. Additionally, the compound can modulate the activity of transcription factors, thereby influencing gene expression. The inhibition of CDKs results in cell cycle arrest, which is a critical mechanism for its antiproliferative effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. These effects are consistent across both in vitro and in vivo studies, highlighting the compound’s potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These findings suggest a narrow therapeutic window for the compound, necessitating careful dosage optimization in therapeutic applications.
Metabolic Pathways
4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels. The compound’s metabolism also affects its pharmacokinetics, including its half-life and bioavailability.
Transport and Distribution
Within cells and tissues, 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects. Its distribution is influenced by factors such as tissue permeability and the presence of specific transporters that facilitate its uptake and localization.
Subcellular Localization
The subcellular localization of 4,5-Dihydro-1H-pyrido[2,3-b][1,4]diazepin-2(3H)-one is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can translocate to the nucleus, where it influences gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can further regulate its localization and activity within the cell.
Eigenschaften
IUPAC Name |
1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c12-7-3-5-10-8-6(11-7)2-1-4-9-8/h1-2,4H,3,5H2,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJBUDNRWYUVDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(C=CC=N2)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679149 | |
| Record name | 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
757966-64-6 | |
| Record name | 1,3,4,5-Tetrahydro-2H-pyrido[2,3-b][1,4]diazepin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)
amine](/img/structure/B1454388.png)
![8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1454389.png)




![4-Nitro-3-[(oxolan-3-yl)oxy]benzoic acid](/img/structure/B1454398.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1454399.png)

